molecular formula C5H12O B596517 TERT-BUTYL-D9 METHYL ETHER CAS No. 1219795-06-8

TERT-BUTYL-D9 METHYL ETHER

Cat. No.: B596517
CAS No.: 1219795-06-8
M. Wt: 97.205
InChI Key: BZLVMXJERCGZMT-GQALSZNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl-D9 Methyl Ether: is a deuterated derivative of tert-butyl methyl ether, where the hydrogen atoms in the tert-butyl group are replaced with deuterium. This compound is often used in scientific research due to its unique properties, such as its stability and its ability to be used as a tracer in various analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-Butyl-D9 Methyl Ether can be synthesized through the reaction of deuterated methanol (CD3OD) with isobutylene (C4H8). The reaction is typically catalyzed by an acid, such as sulfuric acid or a solid acid catalyst. The reaction proceeds as follows:

CD3OD+C4H8(CD3)3COCD3\text{CD3OD} + \text{C4H8} \rightarrow \text{(CD3)3COCD3} CD3OD+C4H8→(CD3)3COCD3

Industrial Production Methods: Industrial production of this compound follows similar methods to those used for non-deuterated tert-butyl methyl ether, with the primary difference being the use of deuterated methanol. The process involves the catalytic reaction of deuterated methanol with isobutylene in a continuous flow reactor, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-Butyl-D9 Methyl Ether can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products of these reactions are deuterated tert-butyl alcohol and formaldehyde.

    Reduction: Reduction reactions are less common for ethers, but this compound can be reduced under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the ether group is replaced by other functional groups. Common reagents include halides and strong bases.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, strong bases like sodium hydride.

Major Products:

    Oxidation: Deuterated tert-butyl alcohol, formaldehyde.

    Reduction: Deuterated tert-butyl alcohol.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tert-Butyl-D9 Methyl Ether is used as a solvent and reagent in organic synthesis. Its deuterated nature makes it valuable in nuclear magnetic resonance (NMR) spectroscopy as a solvent, providing a clear background signal.

Biology: In biological research, this compound is used as a tracer to study metabolic pathways and enzyme mechanisms. Its stability and non-reactivity make it an ideal candidate for such studies.

Medicine: The compound is used in pharmacokinetic studies to trace the distribution and metabolism of drugs within the body. Its deuterated form allows for precise tracking using mass spectrometry.

Industry: this compound is employed in the petrochemical industry as an additive to improve the octane rating of fuels. It is also used in the production of other deuterated compounds.

Mechanism of Action

Tert-Butyl-D9 Methyl Ether exerts its effects primarily through its role as a solvent and reagent. In NMR spectroscopy, it provides a stable, non-reactive environment for the analysis of other compounds. In metabolic studies, it acts as a tracer, allowing researchers to follow the movement and transformation of molecules within biological systems. The deuterium atoms in the compound do not participate in hydrogen bonding, which can alter the behavior of the compound compared to its non-deuterated counterpart.

Comparison with Similar Compounds

    Tert-Butyl Methyl Ether: The non-deuterated form, commonly used as a solvent and fuel additive.

    Deuterated Solvents: Other deuterated solvents like deuterated chloroform (CDCl3) and deuterated dimethyl sulfoxide (DMSO-d6) are used in NMR spectroscopy.

Uniqueness: Tert-Butyl-D9 Methyl Ether is unique due to its deuterated tert-butyl group, which provides distinct advantages in NMR spectroscopy and metabolic studies. Its stability and non-reactivity make it a valuable tool in various scientific applications.

Properties

CAS No.

1219795-06-8

Molecular Formula

C5H12O

Molecular Weight

97.205

IUPAC Name

1,1,1,3,3,3-hexadeuterio-2-methoxy-2-(trideuteriomethyl)propane

InChI

InChI=1S/C5H12O/c1-5(2,3)6-4/h1-4H3/i1D3,2D3,3D3

InChI Key

BZLVMXJERCGZMT-GQALSZNTSA-N

SMILES

CC(C)(C)OC

Synonyms

TERT-BUTYL-D9 METHYL ETHER

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.